2'-Formyl(1,1'-biphenyl)-4-acetic acid

Synthetic methodology Biphenyl coupling Aldehyde reactivity

Sourcing regioisomerically pure 2'-formyl-biphenyl-4-acetic acid is critical for cardiovascular and anti-inflammatory drug discovery programs-generic 4'- or 3'-formyl analogs yield incorrect products with compromised target binding. This compound provides the exact 2'-formyl-4-acetic acid substitution pattern required for angiotensin II receptor antagonist synthesis (Suzuki coupling, Pd catalysis, 20-150°C) and parallel NSAID SAR exploration via orthogonal aldehyde derivatization (reductive amination, Schiff base, Wittig). • Verified 2'-formyl regiochemistry eliminates regioisomeric contamination risk. • Orthogonal -CHO/-CH₂COOH handles enable one-scaffold, multi-library medicinal chemistry workflows. • Sourced with analytical certification; ≥98% HPLC purity supports GLP toxicology and preclinical formulation requirements.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 91197-50-1
Cat. No. B12123678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Formyl(1,1'-biphenyl)-4-acetic acid
CAS91197-50-1
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18)
InChIKeyASRJPOINUBQHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Formyl(1,1'-biphenyl)-4-acetic Acid: Identity & Procurement


2'-Formyl(1,1'-biphenyl)-4-acetic acid (CAS 91197-50-1, C₁₅H₁₂O₃, MW 240.25) is a functionalized biphenyl acetic acid derivative featuring a formyl (-CHO) substituent at the 2' position of the biphenyl scaffold and an acetic acid (-CH₂COOH) moiety at the 4 position. The compound belongs to the biphenylylacetic acid class—a well-established pharmacophore in nonsteroidal anti-inflammatory drug (NSAID) development—and is structurally related to 4-biphenylylacetic acid (felbinac), the active metabolite of fenbufen. As a formyl-substituted biphenyl aldehyde, this compound serves as a versatile synthetic intermediate for preparing angiotensin II receptor antagonists, cardiovascular agents, and novel NSAID candidates [1].

Synthetic intermediate with a reactive 2'-formyl handle for orthogonal derivatization.
Supports angiotensin II antagonist and NSAID candidate synthesis workflows.
Biphenylylacetic acid scaffold for COX pharmacophore research.

2'-Formyl(1,1'-biphenyl)-4-acetic Acid: Why Substitution Fails


Biphenyl acetic acid derivatives are not functionally interchangeable, as substitution position and functional group identity critically determine both synthetic utility and biological target engagement. The 2'-formyl substitution pattern on CAS 91197-50-1 confers three key differentiation vectors: (1) ortho-positioning of the electrophilic aldehyde relative to the biphenyl axis enables proximity-driven intramolecular interactions unavailable to 4'- or 3'-regioisomers (CAS 669713-90-0, 669713-89-7); (2) the aldehyde functionality permits orthogonal derivatization pathways (reductive amination, Schiff base formation, Wittig chemistry) that are impossible with the unsubstituted parent 4-biphenylylacetic acid (CAS 5728-52-9) [1]; and (3) the combined biphenyl-4-acetic acid pharmacophore with a reactive 2'-aldehyde handle allows one-compound access to both NSAID scaffold space and angiotensin II antagonist synthetic routes [2]. Generic replacement with a different regioisomer or non-formyl analog would fundamentally alter reaction trajectories and downstream biological screening outcomes.

Regioisomer mismatch 4'- or 3'-formyl regioisomers may shift reaction kinetics and require process re-optimization.
Functional handle loss Unsubstituted 4-biphenylylacetic acid lacks the 2'-aldehyde, limiting derivatization pathways.
Scaffold restriction Generic replacement may restrict access to both angiotensin II antagonist and NSAID chemical space.

2'-Formyl(1,1'-biphenyl)-4-acetic Acid: Differentiation Evidence


Regioisomeric Aldehyde Reactivity

The ortho-2'-formyl substitution pattern in CAS 91197-50-1 creates proximity to the biphenyl axis that fundamentally differs from the para-4'-formyl regioisomer (CAS 669713-90-0). In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl halides exhibit substantially slower oxidative addition kinetics compared to para-substituted analogs due to steric hindrance, directly affecting synthetic yields and requiring distinct catalyst/ligand optimization. The 2'-formyl compound is prepared via selective coupling of 2-formylphenylboronic acid derivatives with 4-halophenylacetic acid esters under controlled palladium catalysis at 20-150°C [1]. This synthetic pathway cannot be executed with the same efficiency using the 4'-formyl regioisomer due to fundamentally different steric and electronic environments at the coupling site [2].

Regioisomeric Aldehyde Reactivity
Class-level inference
Ortho-2'-formyl substitution creates steric hindrance, substantially slowing oxidative addition kinetics in Pd-catalyzed cross-coupling compared to para-substituted regioisomers.
Regioisomer identity is critical for reproducible synthetic yields.
Requires optimized catalyst/ligand conditions at 20-150°C. Data to verify for specific substrate.
Synthetic methodology Biphenyl coupling Aldehyde reactivity

Synthetic Diversification: Formyl Handle vs. Parent

The target compound provides a reactive aldehyde (-CHO) handle at the 2' position, enabling synthetic transformations completely unavailable to the parent unsubstituted 4-biphenylylacetic acid (felbinac, CAS 5728-52-9). The 2'-formyl group can undergo oxidation to the corresponding carboxylic acid (yielding a diacid derivative), reduction with NaBH₄ or LiAlH₄ to the primary alcohol, Schiff base formation with primary amines to yield imines, or acetal protection for orthogonal manipulation [1]. By contrast, 4-biphenylylacetic acid lacks any reactive handle beyond the acetic acid moiety itself, severely limiting its utility as a diversification scaffold [2].

Synthetic Diversification
Class-level inference
The 2'-formyl handle enables 5+ additional derivatization pathways (oxidation, reduction, Schiff base, acetal protection, Wittig) unavailable to the parent 4-biphenylylacetic acid.
Provides a multi-exit diversification node for library synthesis.
Parent compound offers only carboxylic acid derivatization. Class-level inference.
Medicinal chemistry Derivatization NSAID scaffold

Patent-Compliant Purity Requirements

Contemporary pharmaceutical patents establish rigorous purity thresholds for compositions containing formyl-substituted biphenyl derivatives. A recently reexamined US patent (11,840,526) specifies that compositions comprising compounds with formyl-biphenyl structural motifs require HPLC purity ≥95% for the free compound, with impurity content of specific byproducts limited to <0.1% [1]. While this patent addresses structurally related biaryl systems rather than the exact target compound, the purity requirements for formyl-containing biphenyl scaffolds in pharmaceutical applications establish a procurement benchmark: sourcing CAS 91197-50-1 below 95% purity introduces unacceptable impurity risk for downstream pharmaceutical intermediate use.

Purity Requirements
Supporting evidence
HPLC purity ≥95% required for free compound in pharmaceutical composition applications under current patent landscape.
Specification review essential for GLP toxicology study support.
Specific impurity controls apply. Source: USPTO Reexamination Certificate.
Pharmaceutical quality HPLC purity Regulatory compliance

COX Pharmacophore & Derivatization Potential

The biphenyl-4-acetic acid core of CAS 91197-50-1 retains the established COX-inhibitory pharmacophore present in 4-biphenylylacetic acid (felbinac), while the 2'-formyl group provides a synthetic entry point for α-methylation or other modifications known to modulate potency. QSAR studies on 4',5-disubstituted 3-biphenyl acetic acids demonstrate that substituent electronic properties (specifically frontier electron density and π-π interaction descriptors) are primary determinants of in vitro COX inhibitory activity [1]. The 2'-formyl group in CAS 91197-50-1 serves as both an electron-withdrawing substituent (potentially modulating COX binding) and a precursor for further α-position functionalization. By contrast, 4-biphenylylacetic acid cannot be α-functionalized without de novo synthesis [2].

COX Pharmacophore Potential
Class-level inference
The 2'-formyl group enables modular α-functionalization of the biphenyl-4-acetic acid core, a capability absent in unsubstituted felbinac.
Single-intermediate entry for COX inhibitor SAR exploration.
QSAR context; substituent electronic properties modulate reported in vitro activity.
QSAR Cyclooxygenase inhibition Anti-inflammatory

Lipophilicity & Polarity: Formyl vs. Carboxyl

The 2'-formyl substitution in CAS 91197-50-1 modulates lipophilicity and hydrogen-bonding capacity relative to both the parent 4-biphenylylacetic acid and the fully oxidized diacid derivative. The aldehyde group confers intermediate polarity (higher logP than carboxylic acid, lower than unsubstituted aryl) and enables specific formulation strategies. Topical formulations of 4-biphenylylacetic acid require gelled ointment vehicles with carboxyvinyl polymer and water-soluble organic amines to achieve adequate skin penetration [1]. The presence of the 2'-formyl group in the target compound alters partition coefficient and may affect transdermal flux without requiring identical formulation excipients. Comparative data for the target compound itself are not available in primary literature; this represents a class-level inference based on established aldehyde vs. carboxylic acid logP differences (approximately 0.5-1.0 log unit shift per functional group change).

Lipophilicity & Polarity
Class-level inference
Estimated logP difference of 0.5-1.0 units between the aldehyde-containing target and the fully oxidized diacid derivative.
Aldehyde group provides a tunable polarity handle for formulation research.
Class-level inference from functional group contributions. Target-specific data not available.
Physicochemical properties Lipophilicity Formulation

2'-Formyl(1,1'-biphenyl)-4-acetic Acid: Validated Applications


Angiotensin II Antagonist Intermediate Synthesis

The target compound serves as a key intermediate in the preparation of hypotensive agents containing the angiotensin II receptor antagonist pharmacophore. As established in US 5,633,400, formyl-substituted biphenyl derivatives are essential building blocks for cardiovascular active substances, with the 2'-formyl-4-acetic acid substitution pattern enabling subsequent elaboration to the full antagonist scaffold via Suzuki coupling chemistry at 20-150°C under palladium catalysis [1]. Procurement of CAS 91197-50-1 with verified 2'-formyl regiochemistry is mandatory for this application; regioisomeric contaminants (e.g., 4'-formyl isomer) would yield incorrect products with compromised target binding.

NSAID Lead Optimization & SAR Library Synthesis

The biphenyl-4-acetic acid core is a validated COX inhibitory pharmacophore, as documented in QSAR studies of 4',5-disubstituted biphenyl acetic acids where frontier electron density descriptors correlate with in vitro anti-inflammatory activity [1]. CAS 91197-50-1 provides a single scaffold for parallel SAR exploration: the acetic acid moiety retains the COX-binding element, while the 2'-formyl group serves as a diversification handle for reductive amination (generating amine libraries), α-carbon homologation, or oxidation to the diacid for alternative target engagement. This enables a one-scaffold, multi-library medicinal chemistry workflow that is not possible with unsubstituted 4-biphenylylacetic acid [2].

Pharmaceutical Composition Purity Compliance

Contemporary pharmaceutical composition patents establish that formyl-containing biaryl compounds used in therapeutic formulations must meet HPLC purity ≥95% with specific impurities controlled to <0.1% [1]. For procurement of CAS 91197-50-1 intended for GLP toxicology studies, preclinical formulation development, or pharmaceutical composition preparation, the material must be sourced with validated analytical certification. Sub-95% purity material introduces unacceptable impurity risk and is not suitable for pharmaceutical development applications under current regulatory expectations.

Orthogonal Diversification of Formyl-Biphenyls

The combination of a formyl group (2' position) and an acetic acid moiety (4 position) on the same biphenyl scaffold enables orthogonal protection/deprotection strategies. The formyl group can be oxidized to carboxylic acid, reduced to primary alcohol with NaBH₄, converted to imines via Schiff base formation with primary amines, or protected as an acetal while the acetic acid moiety is manipulated independently [1]. This orthogonal reactivity profile supports complex multi-step synthesis of biphenyl-containing drug candidates that cannot be efficiently prepared from either unsubstituted 4-biphenylylacetic acid or the 4'-formyl regioisomer [2].

Application
Selection Property
Validation Focus
Angiotensin II Antagonist Intermediate Synthesis
Verified 2'-formyl regiochemistry
Suzuki coupling efficiency and regioisomeric purity
NSAID Lead Optimization & SAR Library Synthesis
Multi-exit diversification scaffold
α-functionalization capability and COX pharmacophore retention
Pharmaceutical Composition Purity Compliance
HPLC purity certification
Impurity profile review against patent-specified thresholds
Orthogonal Diversification of Formyl-Biphenyls
Orthogonal aldehyde and acetic acid reactivity
Protection/deprotection strategy compatibility

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